molecular formula C10H14BrNO2 B13718138 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

Cat. No.: B13718138
M. Wt: 260.13 g/mol
InChI Key: BLMGUYDOPGWYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide is a compound belonging to the class of benzazepines. Benzazepines are organic compounds containing a benzene ring fused to an azepine ring, which is an unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom. This compound is characterized by the presence of two hydroxy substituents at positions 7 and 8 of the benzazepine ring .

Preparation Methods

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide involves several steps. One common method starts with the acylation of 3-phenylpropan-1-amine using methyl chloroformate, followed by cyclization with trifluoromethanesulfonic acid (CF3SO3H) . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

InChI

InChI=1S/C10H13NO2.BrH/c12-9-5-7-1-3-11-4-2-8(7)6-10(9)13;/h5-6,11-13H,1-4H2;1H

InChI Key

BLMGUYDOPGWYHP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=CC(=C(C=C21)O)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.